REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[N:13]=[C:12](Cl)[CH:11]=[CH:10][N:9]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.CO.O.C(OC)(C)(C)C>[Cl:7][C:8]1[N:13]=[C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:11]=[CH:10][N:9]=1 |f:0.1.2,7.8|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
tetrakis(triphenylphosphine)Pd(0)
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
water methyl tert-butyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted twice with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
Thereafter the combined organic phase was washed with water and with a saturated aqueous NaCl solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the desiccant and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid brown residue was purified by flash chromatography on silica gel (mobile phase: ethyl acetate/cyclohexane: 10:90)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |